Methyl 3-amino-2,6-dimethylbenzoate
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Overview
Description
Methyl 3-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and two methyl groups at the 2- and 6-positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2,6-dimethylbenzoate can be synthesized through various methods. One common approach involves the reaction of 3-nitro-2,6-dimethylbenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the desired amino compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-amino-2,6-dimethylbenzoate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of dyes and pigments, as well as in the study of reaction mechanisms and catalysis .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-dimethylbenzoate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds, influencing metabolic pathways and enzyme activities. The amino group allows for the formation of hydrogen bonds, facilitating interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-methylbenzoate: Similar structure but lacks one methyl group.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Contains hydroxyl groups instead of an amino group
Uniqueness
Methyl 3-amino-2,6-dimethylbenzoate is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 3-amino-2,6-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUHUDWSQQURAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269072-16-4 |
Source
|
Record name | methyl 3-amino-2,6-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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